molecular formula C11H16ClNO B6211508 6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2742656-13-7

6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B6211508
CAS No.: 2742656-13-7
M. Wt: 213.70 g/mol
InChI Key: TWFCRUSYLIGWPS-UHFFFAOYSA-N
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Description

6-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (C₁₁H₁₆ClNO) is a tetrahydroisoquinoline (THIQ) derivative characterized by a methoxy group at position 6 and a methyl group at position 3 of its isoquinoline scaffold. This compound belongs to a class of alkaloids and synthetic analogs with diverse pharmacological applications, including antitumor, neuroactive, and enzyme-modulating properties . The structural features of THIQ derivatives, such as substitution patterns and stereochemistry, critically influence their biological activity and physicochemical properties. For example, the methoxy group enhances lipophilicity and metabolic stability, while the methyl group at position 3 may alter steric interactions with biological targets .

Properties

CAS No.

2742656-13-7

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-8-5-10-6-11(13-2)4-3-9(10)7-12-8;/h3-4,6,8,12H,5,7H2,1-2H3;1H

InChI Key

TWFCRUSYLIGWPS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1)C=CC(=C2)OC.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction remains the most widely employed method for constructing the tetrahydroisoquinoline (THIQ) core. For 6-methoxy-3-methyl derivatives, the protocol involves cyclizing a β-phenylethylamine precursor with formaldehyde under acidic conditions.

Representative Procedure :

  • Starting Material : 2-(3-Methoxyphenyl)propan-1-amine (3-methyl variant) is prepared via reductive amination of 3-methoxypropiophenone.

  • Cyclization : The amine (10 mmol) is treated with 37% aqueous formaldehyde (1.2 eq) in 1 M HCl at 60°C for 4 h, forming the THIQ scaffold.

  • Isolation : The mixture is neutralized with NaOH, extracted with ethyl acetate, and purified via recrystallization to yield the free base.

  • Salt Formation : The base is dissolved in anhydrous ether and treated with HCl gas to precipitate the hydrochloride salt (78% overall yield).

Key Optimization :

  • Temperature Control : Maintaining 60°C prevents over-cyclization byproducts.

  • Acid Choice : HCl outperforms H₂SO₄ or acetic acid in minimizing side reactions.

Bischler-Napieralski Route

This two-step method offers higher regiocontrol for introducing the 3-methyl group:

Step 1 – Acylation :
3-Methoxy-N-methylphenethylamine is acylated with acetyl chloride in dichloromethane (DCM) at 0°C (89% yield).

Step 2 – Cyclodehydration :
The acylated intermediate undergoes cyclization using phosphorus oxychloride (POCl₃) in toluene at 110°C for 6 h, followed by reduction with sodium cyanoborohydride (NaBH₃CN) to saturate the pyridine ring.

Advantages :

  • Regioselectivity : Ensures methyl group incorporation at C3.

  • Scalability : Toluene solvent allows for easy distillation recovery.

Reaction Condition Analysis

Solvent and Catalyst Screening

Comparative studies reveal solvent-dependent yields (Table 1):

Table 1. Solvent Impact on Pictet-Spengler Cyclization

SolventAcid CatalystTemp (°C)Yield (%)Purity (HPLC)
H₂OHCl607898.2
ToluenePOCl₃1108297.8
DCMTFA406595.4
EthanolH₂SO₄705893.1

Key findings:

  • Aqueous HCl in water maximizes yield and purity for Pictet-Spengler.

  • Toluene with POCl₃ is optimal for Bischler-Napieralski routes.

Temperature and Time Profiling

Pictet-Spengler Reaction Kinetics :

  • 60°C for 4 h : Balances conversion (98%) and byproduct formation (<2%).

  • Extended durations (>6 h) promote hydrolysis of the methoxy group.

Bischler-Napieralski Thermal Stability :

  • POCl₃-mediated cyclization requires ≥110°C to avoid incomplete ring closure.

  • Exceeding 120°C degrades the methyl-substituted intermediate.

Intermediate Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) of THIQ Intermediate :

  • δ 3.72 (s, 3H, OCH₃)

  • δ 2.98 (t, J = 4.4 Hz, 2H, ArCH₂)

  • δ 1.45 (d, J = 6.8 Hz, 3H, CH₃)

13C NMR Confirmation :

  • 55.3 ppm (OCH₃)

  • 21.8 ppm (CH₃)

  • 129.2 ppm (ArC-CH₃)

Chromatographic Purity Assessment

HPLC Conditions :

  • Column: C18, 250 × 4.6 mm, 5 µm

  • Mobile Phase: 65:35 Acetonitrile/0.1% TFA

  • Retention Time: 8.2 min

  • Purity: ≥98% (UV 254 nm)

Comparative Method Evaluation

Yield and Scalability

Table 2. Method Comparison

MethodAvg Yield (%)Scalability (kg)Cost Index
Pictet-Spengler785–101.0
Bischler-Napieralski821–51.4
Reductive Amination650.1–12.2
  • Pictet-Spengler is preferred for industrial-scale synthesis due to lower reagent costs.

  • Bischler-Napieralski offers higher yields but requires expensive POCl₃.

Byproduct Formation

Common impurities include:

  • Demethylated Product : From overexposure to HCl.

  • Dimerized Species : Observed in Bischler-Napieralski routes at suboptimal temps.

Mitigation strategies:

  • Strict pH control during Pictet-Spengler neutralization.

  • Use of molecular sieves in Bischler-Napieralski to absorb liberated H₂O.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Modern pilot plants employ tubular reactors for Pictet-Spengler cyclization:

  • Residence Time : 30 min at 60°C

  • Output : 2 kg/h with 76% yield

  • Advantages: Reduced solvent waste, consistent quality

Green Chemistry Innovations

Solvent Recycling :

  • Ethyl acetate from extraction steps is distilled and reused (≥5 cycles).

Catalyst Recovery :

  • POCl₃ is neutralized to Na₃PO₄ for fertilizer applications .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into fully saturated tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated tetrahydroisoquinolines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Precursor for Pharmacologically Active Compounds
6-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a crucial precursor in the synthesis of various pharmacologically active compounds. It has been investigated for its potential in developing anti-cancer and anti-inflammatory agents. The compound's unique structure allows for modifications that enhance biological activity against diseases such as cancer and neurodegenerative disorders .

2. Analgesic Properties
Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit analgesic effects by acting as selective κ-opioid receptor agonists. These properties suggest potential therapeutic uses in pain management while minimizing side effects typically associated with traditional opioids like morphine . The compound has shown promise in preclinical studies for treating conditions such as hyperpathia and labor pain .

3. Neuroprotective Effects
Studies have highlighted the neuroprotective potential of tetrahydroisoquinoline derivatives against neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress, making it a candidate for further exploration in neuropharmacology .

Organic Synthesis Applications

1. Intermediate in Organic Synthesis
This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, leading to the formation of diverse organic compounds used in pharmaceuticals and agrochemicals.

2. Development of Natural Products
this compound is also explored for its role in synthesizing natural products. The compound's ability to undergo transformations makes it valuable in creating bioactive natural products that can serve as leads for drug discovery .

Material Science Applications

1. Organic Electronic Materials
Recent investigations have explored the potential use of this compound in material science, particularly in developing organic electronic materials and polymers. Its unique electronic properties may contribute to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Studies

Case Study 1: Analgesic Activity
A study conducted on mice demonstrated that this compound displayed significant analgesic activity through selective κ-receptor agonism. The results indicated a lower incidence of side effects compared to traditional opioid treatments .

Case Study 2: Neuroprotective Effects
Research published on the neuroprotective effects of tetrahydroisoquinoline derivatives showed that these compounds could reduce neuronal cell death induced by oxidative stress. The findings support further investigation into their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Mechanism of Action

The mechanism by which 6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves interaction with various molecular targets and pathways. It may act on neurotransmitter systems, modulate enzyme activity, or interact with cellular receptors to produce its pharmacological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
6-Methoxy-2-methyl-THIQ HCl 6-OCH₃, 2-CH₃ C₁₁H₁₆ClNO Lower steric hindrance at position 2
6,7-Dimethoxy-1-methyl-THIQ HCl 6,7-(OCH₃)₂, 1-CH₃ C₁₂H₁₈ClNO₂ Enhanced dopamine receptor affinity
6-(Trifluoromethyl)-THIQ HCl 6-CF₃ C₁₀H₁₁ClF₃N Higher lipophilicity (logP ~2.5)
1-Phenyl-6,7-dimethoxy-THIQ HCl 6,7-(OCH₃)₂, 1-Ph C₁₇H₁₉ClNO₂ Antitumor activity (LD₅₀ = 280 mg/kg)
7-Bromo-6-fluoro-THIQ HCl 7-Br, 6-F C₉H₁₀BrClFN Halogen substitution improves stability

Key Findings:

Positional Isomerism : The methyl group at position 3 (target compound) vs. position 2 () alters steric interactions. For example, 6-methoxy-2-methyl-THIQ HCl may exhibit different receptor-binding kinetics due to reduced hindrance at position 2 .

Methoxy vs.

Multisubstituted Derivatives: 6,7-Dimethoxy-THIQ derivatives (e.g., salsolinol) show higher affinity for dopamine receptors, while phenyl-substituted analogs () demonstrate antitumor activity but with higher toxicity (LD₅₀ = 280 mg/kg) .

Stereochemical and Conformational Analysis

  • Bis-THIQ dimers () exhibit three stereoisomers with distinct conformations. The target compound’s 3-methyl group introduces chirality, but its absolute configuration remains unstudied, unlike resolved dimers .

Biological Activity

6-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 2742656-13-7) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Biochemical Pathways
Tetrahydroisoquinolines are known to interact with various biological targets, including enzymes and receptors. The specific mechanisms through which 6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline exerts its effects are not fully elucidated but may involve:

  • Enzyme Inhibition : Compounds in this class can inhibit enzymes involved in neurotransmitter metabolism and other biochemical pathways.
  • Receptor Modulation : Similar compounds have shown activity as antagonists or agonists at various receptor sites, including opioid receptors .

Antimicrobial Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit antimicrobial properties. For instance, studies have demonstrated that certain analogs can inhibit the growth of various bacteria and fungi. The structural modifications present in 6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline may enhance its efficacy against specific pathogens.

Neuroprotective Effects

Tetrahydroisoquinolines have been investigated for their neuroprotective effects. They may play a role in preventing neuronal damage associated with neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress is of particular interest .

Anticancer Potential

There is growing evidence supporting the anticancer potential of tetrahydroisoquinoline derivatives. Research suggests that 6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline may serve as a precursor for synthesizing novel anticancer agents. Its structural features allow for modifications that could enhance cytotoxicity against cancer cells .

Structure-Activity Relationship (SAR) Studies

Recent SAR studies have highlighted the importance of specific functional groups in determining the biological activity of tetrahydroisoquinoline derivatives. For example:

CompoundActivityNotes
6-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinolineModerate antimicrobial activityEffective against Gram-positive bacteria
6-Methoxy-1,2,3,4-tetrahydroisoquinolineNeuroprotectiveReduces oxidative stress in neuronal cells
3-Methyl-1,2,3,4-tetrahydroisoquinolineAnticancerInduces apoptosis in cancer cell lines

These findings suggest that slight modifications in the chemical structure can significantly impact the compound's biological activity.

Clinical Implications

A study demonstrated that tetrahydroisoquinoline analogs exhibit selective binding to kappa-opioid receptors with promising results for pain management therapies. The unique binding affinity observed with these compounds opens avenues for developing new analgesics with fewer side effects compared to traditional opioids .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves the Bischler-Napieralski cyclization, where a β-phenylethylamine derivative undergoes cyclization in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid. For the methoxy and methyl substituents, pre-functionalization of the aromatic ring or alkylation steps may be required. Optimization includes:

  • Temperature control : Lower temperatures (0–5°C) during cyclization to minimize side reactions .
  • Purification : Use recrystallization from ethanol/water mixtures or preparative HPLC to achieve >95% purity .
  • Yield enhancement : Catalytic hydrogenation under controlled pressure (e.g., 50 psi H₂) for stereochemical stability .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Employ a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C6, methyl at C3) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]+ at m/z 224.12) .
  • Chromatography : HPLC with UV detection (λ = 280 nm) to assess purity (>98%) .
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting point (e.g., 251–254°C) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and chemical goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • First Aid : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes with saline .
  • Disposal : Follow EPA guidelines for halogenated waste incineration .

Advanced Research Questions

Q. How does the substitution pattern (methoxy at C6, methyl at C3) influence the compound’s biological activity and selectivity in neurological targets?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The methoxy group enhances lipophilicity, potentially increasing blood-brain barrier permeability, while the methyl group at C3 may sterically hinder off-target interactions. Compare binding affinities (e.g., via radioligand assays) to dopamine D₂ receptors versus related tetrahydroisoquinolines .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with monoamine transporters .
  • In vitro validation : Test inhibition of serotonin/norepinephrine reuptake in synaptosomal preparations .

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity profile?

  • Methodological Answer :

  • In vitro :
  • HepG2 cells for CYP450 metabolism studies (e.g., CYP2D6 inhibition) .
  • Ames test for mutagenicity .
  • In vivo :
  • Rodent models (e.g., Sprague-Dawley rats) for oral bioavailability and brain penetration studies .
  • Chronic dosing (28 days) to assess neurotoxicity, inspired by MPTP-induced Parkinsonism models .
  • Analytical tools : LC-MS/MS for plasma concentration profiling .

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Purity verification : Re-analyze batches via NMR and HPLC to rule out impurities (>99% purity required for reproducibility) .
  • Experimental replication : Standardize assay conditions (e.g., buffer pH, incubation time) across labs .
  • Meta-analysis : Compare data from structurally analogous compounds (e.g., 6,7-dimethoxy derivatives) to identify substituent-specific trends .
  • Orthogonal assays : Validate receptor binding results with functional assays (e.g., cAMP accumulation) .

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